molecular formula C13H11ClF3N3OS B2469297 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine CAS No. 2058814-39-2

4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine

Cat. No. B2469297
CAS RN: 2058814-39-2
M. Wt: 349.76
InChI Key: MPDIQKRWMYFMEQ-UHFFFAOYSA-N
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Description

“4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a chloro group and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of various functional groups. The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Antimicrobial and Antiurease Activities

Morpholine derivatives, including 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine, have been explored for their antimicrobial and antiurease activities. A study found that some morpholine derivatives were active against Mycobacterium smegmatis and showed activity toward Candida albicans and Saccharomyces cerevisiae at high concentrations. One compound, in particular, displayed significant enzyme inhibition activity (Bektaş et al., 2012).

Inhibitors of Phosphoinositide 3-kinase

Morpholine derivatives, such as 4-(1,3-Thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. This research suggests their utility in cancer treatment, demonstrated through in vivo profiling in xenograft models of tumor growth (Alexander et al., 2008).

Photophysical Properties and Synthesis

Research on morpholine derivatives, including their synthesis and photophysical properties, is significant. For instance, novel fluorescent styryl compounds with a thiazole unit were synthesized using morpholine derivatives. These compounds' absorptive and emissive properties were investigated, showing potential applications in fluorescence-based technologies (Sekar et al., 2014).

Anticancer Activities

Compounds derived from morpholine, like 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, have been recognized as significant intermediates in synthesizing biologically active compounds, including anticancer drugs. These derivatives have shown potential biological activities, highlighting their role in the study of anticancer properties (Wang et al., 2016).

QSAR Analysis for Antioxidant Activity

QSAR analysis of morpholine derivatives has been conducted to understand their antioxidant activity. This approach helps in the theoretical design of new potential antioxidants, exploring the structural and molecular parameters influencing their efficacy (Drapak et al., 2019).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment is advised .

Future Directions

The demand for TFMP derivatives, like the compound , has been increasing steadily over the years . They have found applications in the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .

Mode of Action

It’s hypothesized that the compound may inhibit the activity of pptases, thereby affecting bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue .

Biochemical Pathways

The compound’s interaction with PPTases affects the post-translational modification of proteins, which is essential for bacterial cell viability and virulence . By inhibiting PPTases, the compound may disrupt these biochemical pathways, leading to the attenuation of secondary metabolism and thwarting bacterial growth .

Pharmacokinetics

An advanced analogue of this series was found to have promising in vitro adme properties and in vivo pharmacokinetic profiles .

Result of Action

The compound’s action results in the attenuation of secondary metabolism and thwarting bacterial growth . It possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Chemical genetic studies implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms could influence the compound’s efficacy.

properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3OS/c14-9-5-8(13(15,16)17)6-18-11(9)10-7-22-12(19-10)20-1-3-21-4-2-20/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDIQKRWMYFMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine

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